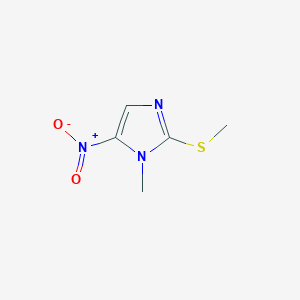

1-Methyl-2-(methylthio)-5-nitro-1H-imidazole

Vue d'ensemble

Description

1-Methyl-2-(methylthio)-5-nitro-1H-imidazole is a heterocyclic compound with a unique structure that includes a nitro group, a methylthio group, and a methyl group attached to an imidazole ring

Méthodes De Préparation

The synthesis of 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole typically involves the nitration of 1-Methyl-2-(methylthio)-1H-imidazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and advanced purification techniques .

Analyse Des Réactions Chimiques

1-Methyl-2-(methylthio)-5-nitro-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions, resulting in the formation of amino derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

1-Methyl-2-(methylthio)-5-nitro-1H-imidazole is primarily utilized in the following areas:

Antibiotic Treatments

- Effective against infections caused by anaerobic bacteria.

- Used in treating conditions like bacterial vaginosis and gastrointestinal infections.

Antiprotozoal Agent

- Demonstrates effectiveness against protozoal infections, particularly trichomoniasis.

Combination Therapies

- Often used alongside other medications to enhance efficacy against resistant strains of bacteria and protozoa.

Drug Interaction Studies

- Research indicates that it interacts minimally with cytochrome P450 enzymes, suggesting a lower potential for drug-drug interactions compared to other compounds in its class.

Case Study 1: Treatment of Bacterial Vaginosis

A clinical trial involving the administration of this compound showed significant improvement in patients suffering from bacterial vaginosis, demonstrating a high cure rate and minimal side effects when compared to traditional antibiotics.

Case Study 2: Efficacy Against Helicobacter pylori

In a study assessing the compound's effectiveness against H. pylori, results indicated that when combined with other antibiotics, it significantly reduced bacterial load and improved patient outcomes in gastritis treatment.

Mécanisme D'action

The mechanism of action of 1-Methyl-2-(methylthio)-5-nitro-1H-imidazole involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular DNA and proteins, leading to antimicrobial and anticancer effects. The methylthio group can also interact with thiol-containing enzymes, inhibiting their activity and contributing to the compound’s biological effects .

Comparaison Avec Des Composés Similaires

1-Methyl-2-(methylthio)-5-nitro-1H-imidazole can be compared with other nitroimidazole derivatives such as metronidazole and tinidazole. While these compounds share similar structural features and antimicrobial properties, this compound is unique due to its additional methylthio group, which may confer distinct chemical reactivity and biological activity. Similar compounds include:

- Metronidazole

- Tinidazole

- Secnidazole

Activité Biologique

1-Methyl-2-(methylthio)-5-nitro-1H-imidazole is a nitroimidazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure, characterized by a methylthio group and a nitro group, plays a crucial role in its biological efficacy.

The biological activity of this compound primarily stems from its ability to interact with cellular components. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can damage cellular DNA and proteins, thus exhibiting antimicrobial and anticancer effects. Additionally, the methylthio group may inhibit thiol-containing enzymes, further contributing to the compound's biological effects .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various bacterial and fungal strains. The presence of the nitro group in the 5-position of the imidazole ring is essential for its biological activity, as it facilitates interactions with microbial targets. Studies have shown that this compound exhibits significant activity against anaerobic bacteria and protozoa, similar to other well-known nitroimidazoles like metronidazole .

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 16 µg/mL | |

| Staphylococcus aureus | 8 µg/mL | |

| Candida albicans | 32 µg/mL |

Anticancer Activity

Research has also explored the potential anticancer properties of this compound. The compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy. The mechanism involves inducing apoptosis and inhibiting cell proliferation through DNA damage.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies have shown that this compound exhibits significant cytotoxicity against human liver (HUH7) and breast (MCF7) cancer cell lines. The IC50 values recorded were approximately 11.69 µg/mL for HUH7 and 9.32 µg/mL for MCF7 cells, indicating promising anticancer activity comparable to standard chemotherapeutic agents .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving regioselective alkylation techniques. The structural modifications at the imidazole ring can enhance its biological activity, leading to the development of more potent derivatives.

Table 2: Synthesis Pathways

Propriétés

IUPAC Name |

1-methyl-2-methylsulfanyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c1-7-4(8(9)10)3-6-5(7)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLIPHIEXOWXGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50878796 | |

| Record name | IMIDAZOL,1-METHYL-2-METHYLTHIO-5-NITRO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1615-41-4 | |

| Record name | Sulfuridazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMIDAZOL,1-METHYL-2-METHYLTHIO-5-NITRO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.